6-nitro-1H-quinazoline-4-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1H-quinazoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)5-1-2-7-6(3-5)8(14)10-4-9-7/h1-4H,(H,9,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGOEFZHYLFLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=S)N=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392844 | |
| Record name | NSC22482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13116-83-1 | |
| Record name | NSC22482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC22482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Nitro 1h Quinazoline 4 Thione and Its Derivatives
Classical Synthetic Approaches to Quinazolinethione Core Structures
Classical methods for the synthesis of the quinazolinethione scaffold have been well-established for decades. These approaches typically involve multi-step procedures, including cyclocondensation reactions and subsequent thionation.
A primary and widely employed route for constructing the quinazoline (B50416) framework involves the cyclocondensation of anthranilic acid derivatives. In the context of synthesizing 6-nitro-1H-quinazoline-4-thione, the starting material would be a 5-nitroanthranilic acid derivative. This precursor contains the necessary nitro group at the desired position on the benzene (B151609) ring.
The general strategy involves reacting the anthranilic acid derivative with a source of the remaining atoms required to form the heterocyclic ring. For instance, reaction with formamide (B127407) or thioformamide (B92385) can lead to the formation of the quinazolinone or quinazolinethione ring system, respectively. A common pathway involves the initial formation of a 6-nitro-2,3-dihydroquinazolin-4(1H)-one, which can then be further modified.
Another classical approach is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with amides. While this typically yields quinazolinones, modifications of this reaction can be utilized to access the desired thione derivatives.
A frequent method for converting a quinazolinone to a quinazolinethione is through a thionation reaction. This involves treating the corresponding 6-nitroquinazolin-4-one with a thionating agent. The most common and historically significant reagent for this transformation is phosphorus pentasulfide (P₄S₁₀).
The reaction is typically carried out in a high-boiling point, anhydrous solvent such as pyridine (B92270) or dioxane. The oxygen atom of the carbonyl group at the C-4 position of the quinazolinone is replaced by a sulfur atom to yield the desired this compound. Lawesson's reagent, a milder and often more soluble alternative to phosphorus pentasulfide, can also be employed for this thionation step, sometimes providing higher yields and cleaner reactions.
| Reactant | Reagent | Product |
| 6-nitroquinazolin-4-one | Phosphorus Pentasulfide (P₄S₁₀) | This compound |
| 6-nitroquinazolin-4-one | Lawesson's Reagent | This compound |
Modern and Sustainable Synthetic Innovations
In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. These modern approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous materials.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. In the synthesis of quinazolinethione derivatives, microwave irradiation can significantly reduce the reaction times for both the cyclocondensation and thionation steps compared to conventional heating methods.
For example, the synthesis of quinazoline derivatives that might take several hours under conventional reflux conditions can often be completed in a matter of minutes using microwave heating. This rapid heating can lead to higher yields and reduced formation of byproducts. The synthesis of various quinazoline and quinazolinone derivatives has been successfully achieved using microwave-assisted one-pot multicomponent reactions.
Ultrasonic irradiation is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates and yields.
The application of ultrasound has been reported for the synthesis of various heterocyclic compounds, including quinazoline derivatives. For the synthesis of this compound, sonication could be applied to the key reaction steps, potentially leading to shorter reaction times and milder reaction conditions compared to classical methods.
Adherence to the principles of green chemistry is a central theme in modern synthetic chemistry. This includes the development of catalyst-free reactions and the use of environmentally benign solvents.
For the synthesis of quinazolinethiones, research has focused on developing one-pot, multicomponent reactions that proceed without the need for a catalyst, thereby simplifying the reaction work-up and reducing waste. Furthermore, the replacement of traditional volatile organic solvents with greener alternatives such as water, ethanol, or bio-derived solvents like glycerol (B35011) or ionic liquids is a key area of investigation. For instance, the synthesis of quinazolinone derivatives has been reported in water, which is a significant improvement in terms of environmental impact. These principles can be directly applied to the synthesis of this compound to create more sustainable synthetic routes.
| Green Chemistry Approach | Application in Quinazolinethione Synthesis | Benefits |
| Catalyst-free reactions | One-pot multicomponent synthesis of the quinazoline core. | Simplified reaction setup, easier purification, reduced catalyst waste. |
| Bio-derived solvents | Use of water, ethanol, or glycerol as reaction media. | Reduced environmental impact, lower toxicity, increased safety. |
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex heterocyclic structures like quinazolinethiones from simple starting materials. researchgate.netmdpi.com These reactions are characterized by their operational simplicity, as multiple chemical bonds are formed in a single synthetic step, which minimizes the need for isolating intermediates and reduces solvent waste and reaction time. researchgate.netjsynthchem.com
A common strategy for synthesizing the 2-thioxo-quinazoline core involves the condensation of an anthranilic acid derivative, an aldehyde or ketone, and a sulfur-containing reagent like thiourea (B124793) or isothiocyanate. For instance, a general and efficient protocol for synthesizing 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones involves the one-pot reaction of an aromatic aldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and thiourea. mdpi.com This reaction is often facilitated by a catalyst and proceeds via a condensation and cyclization sequence to afford the desired quinazoline derivative in high yield. mdpi.com
While this specific example yields a hexahydro-quinazolinone, the fundamental approach is adaptable for creating the aromatic this compound. This would typically involve starting with a 2-amino-5-nitrobenzonitrile (B98050) or a related 2-amino-5-nitrobenzoic acid derivative, which reacts with a source of the thiocarbonyl group (C=S) to construct the heterocyclic ring. The use of various substituted aldehydes in these MCRs allows for the introduction of diverse functionalities at the C-4 position of the quinazoline ring system. jsynthchem.comopenmedicinalchemistryjournal.com The elegance of MCRs lies in their ability to rapidly generate libraries of structurally diverse compounds, which is a significant advantage in drug discovery. researchgate.net
Derivatization Strategies for Enhancing Structural Diversity
The this compound scaffold possesses multiple reactive sites—the nitro group, the thione functionality, and the nitrogen atoms of the pyrimidine (B1678525) ring—making it an ideal template for chemical modification.
N-Alkylation and N-Arylation of the Quinazolinethione Nucleus
The nitrogen atoms at positions 1 and 3 of the quinazoline ring are nucleophilic and can be targeted for alkylation and arylation to introduce a wide range of substituents. N-arylation, in particular, has been extensively explored for the synthesis of 4-anilinoquinazolines, which are recognized as a privileged scaffold in medicinal chemistry. nih.gov A common method involves the reaction of a precursor, such as a 4-chloroquinazoline, with various primary or secondary amines. nih.gov
Similarly, the nitrogen atoms of the this compound can be functionalized. The reaction with alkyl halides (e.g., alkyl iodides or bromides) or aryl halides in the presence of a base can lead to N-substituted products. The choice of reaction conditions can influence the regioselectivity of the substitution at N-1 versus N-3. Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful method for N-arylation, allowing for the introduction of complex aromatic and heteroaromatic rings. nih.gov
S-Alkylation and S-Arylation Through Thione-Thiol Tautomerism
The quinazoline-4-thione moiety exists in a tautomeric equilibrium with its thiol form, 6-nitro-quinazoline-4-thiol. This thiol tautomer contains a nucleophilic sulfur atom that can be readily alkylated or arylated.
This S-alkylation is typically achieved by treating the quinazolinethione with an alkyl halide in the presence of a base. The resulting products are 4-(alkylthio)quinazolines. This transformation is significant as it not only adds structural diversity but also converts the thione group into a good leaving group. The resulting 4-(alkylthio) group can be subsequently displaced by various nucleophiles, such as amines, to generate 4-substituted quinazoline derivatives. This two-step process provides an alternative route to compounds that might be difficult to access directly.
Chemical Transformations of the Nitro Group (e.g., reduction to amino functionality)
The nitro group at the 6-position is a versatile functional handle that can be transformed into other groups, most notably an amino group (-NH2). The reduction of aromatic nitro compounds is a fundamental and widely used reaction in organic synthesis. wikipedia.org
Several methods are effective for this transformation:
Metal-Acid Systems : Reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) powder in acetic acid are classic and reliable methods for reducing aromatic nitro groups to amines. commonorganicchemistry.com
Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is often a clean and high-yielding procedure.
Transfer Hydrogenation : An alternative to using H2 gas is transfer hydrogenation, which uses molecules like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of a catalyst like Pd/C. scispace.com
The resulting 6-amino-1H-quinazoline-4-thione is a key intermediate. The newly formed amino group can be further derivatized through acylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide array of functionalities at the 6-position.
Introduction of Diverse Heterocyclic and Aromatic Moieties
Building upon the core structure, various heterocyclic and aromatic systems can be introduced to create more complex and potentially more active molecules. A multi-step synthesis approach can be employed to conjugate other rings to the quinazolinone framework. nih.gov
For example, a synthetic route to produce 6-nitro derivatives of thiazole-containing 4(3H)-quinazolinones has been reported. nih.gov This process involves synthesizing a key amine intermediate containing a thiazole (B1198619) ring, which is then reacted with a 6-nitro-benzoxazin-4-one. The benzoxazinone (B8607429) acts as a precursor to the quinazolinone, and its reaction with the amine leads to the formation of the pyrimidine ring, yielding a hybrid molecule that incorporates both the 6-nitroquinazolinone and thiazole moieties. nih.gov Such hybrid molecules are of great interest as they can exhibit combined or enhanced biological activities. jsynthchem.comnih.gov
Mechanistic Investigations of Reaction Pathways in Quinazolinethione Synthesis
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The one-pot synthesis of the quinazolinethione core is believed to proceed through a cascade of reactions. In the case of the Biginelli-type reaction involving an aldehyde, a β-dicarbonyl compound (like dimedone), and thiourea, the mechanism likely starts with a Knoevenagel condensation between the aldehyde and dimedone. mdpi.com This is followed by a nucleophilic attack of thiourea on the resulting α,β-unsaturated intermediate (a Michael addition), and the final step is a cyclodehydration to form the hexahydro-quinazolinethione ring.
For derivatization reactions, the mechanisms are generally well-understood principles of organic chemistry.
N- and S-Alkylation : These are typically nucleophilic substitution reactions (SN2 or SNAr) where the nitrogen or sulfur atom acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl or aryl halide.
Nitro Group Reduction : The mechanism of nitro group reduction by metals involves a series of single-electron transfers from the metal surface, accompanied by protonation steps, leading progressively to nitroso, hydroxylamino, and finally amino functionalities. mdpi.com
Modern computational methods, such as molecular docking, are also employed to investigate the binding modes of synthesized quinazoline derivatives with biological targets like protein kinases. nih.govnih.govnih.gov While not a direct investigation of the synthetic reaction pathway, these in silico studies provide crucial insights into structure-activity relationships, which in turn guide the design of new target molecules and influence the choice of synthetic strategies. nih.gov
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 6-nitro-1H-quinazoline-4-thione, ¹H and ¹³C NMR analyses provide critical information on the chemical environment of each proton and carbon atom.
The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom. The thiocarbonyl carbon (C=S) at position 4 would be expected to appear significantly downfield. The carbons bearing the nitro group (C-6) and those in its vicinity would also have characteristic chemical shifts. Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable in definitively assigning each proton and carbon signal. For instance, in a study of the related compound 6-nitro-7-tosylquinazolin-4(3H)-one, 2D NMR was crucial for full structural determination mdpi.com.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.0 - 8.5 | s |
| H-5 | 8.5 - 9.0 | d |
| H-7 | 8.0 - 8.5 | dd |
| H-8 | 7.5 - 8.0 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 145 - 150 |
| C-4 | 180 - 190 |
| C-4a | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 145 - 150 |
| C-7 | 120 - 125 |
| C-8 | 115 - 120 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₅N₃O₂S), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million would unequivocally confirm the molecular formula.
The fragmentation pattern observed in the mass spectrum provides further structural evidence. Electron impact (EI) or electrospray ionization (ESI) would likely lead to characteristic fragmentation of the quinazoline (B50416) ring system. For related quinazolinone derivatives, common fragmentation pathways include the loss of small molecules such as CO, HCN, or fragments related to the substituents researchgate.net. For this compound, one might expect to observe fragments corresponding to the loss of the nitro group (NO₂) or the thione moiety.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₈H₆N₃O₂S⁺ | 208.0179 |
| [M+Na]⁺ | C₈H₅N₃O₂SNa⁺ | 230.0000 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=S (thione), and NO₂ (nitro) groups.
The N-H stretching vibration would likely appear as a broad band in the region of 3100-3300 cm⁻¹. The C=S stretching vibration is typically observed in the range of 1020-1250 cm⁻¹, though its intensity can vary. The nitro group would be identified by two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions. For comparison, the IR spectrum of the analogous 6-nitro-7-tosylquinazolin-4(3H)-one showed characteristic peaks for N-H, C=O, and NO₂ groups mdpi.com.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N Stretch | 1580 - 1620 | Medium |
| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |
| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |
Elemental Analysis for Compositional Verification and Purity Assessment
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is crucial for verifying the empirical formula and assessing the purity of a synthesized sample of this compound. The experimentally determined percentages should closely match the theoretically calculated values for the molecular formula C₈H₅N₃O₂S.
Table 5: Theoretical Elemental Composition of this compound (C₈H₅N₃O₂S)
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 46.37 |
| Hydrogen | H | 1.01 | 2.43 |
| Nitrogen | N | 14.01 | 20.28 |
| Oxygen | O | 16.00 | 15.44 |
X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Conformation
While a crystal structure for the exact thione derivative is not found in the surveyed literature, the crystal structure of the closely related 6-nitroquinazolin-4(3H)-one has been reported. In this analog, the quinazoline ring system is essentially planar, and molecules form hydrogen-bonded dimers in the crystal lattice. It is plausible that this compound would also adopt a largely planar structure, with the potential for intermolecular hydrogen bonding involving the N-H and C=S groups. Obtaining suitable crystals of this compound would be a critical step to fully elucidate its solid-state architecture.
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-nitroquinazolin-4(3H)-one |
| 6-nitro-7-tosylquinazolin-4(3H)-one |
| Carbon |
| Hydrogen |
| Nitrogen |
| Sulfur |
Computational and Theoretical Investigations of 6 Nitro 1h Quinazoline 4 Thione Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Tautomeric Equilibria
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 6-nitro-1H-quinazoline-4-thione. These calculations provide a detailed understanding of the molecule's electronic structure, which dictates its reactivity and potential interactions.
The presence of the thione group at the C4 position and a nitro group at the C6 position significantly influences the electron distribution across the quinazoline (B50416) scaffold. DFT studies can map the electron density, identifying electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their distribution, are key parameters derived from DFT. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity.
A significant aspect of the computational investigation of this compound is the study of its tautomeric equilibria. The molecule can exist in two primary tautomeric forms: the thione form (lactam-like) and the thiol form (enol-like). DFT calculations are employed to determine the relative energies of these tautomers, thereby predicting the predominant form under different conditions (gas phase or in solution). The stability of these tautomers is influenced by the electronic effects of the nitro group and the nature of the solvent. Generally, in polar solvents, the thione form is favored due to better solvation of the polar C=S bond, while the thiol form might be more stable in the gas phase or non-polar environments.
Table 1: Representative DFT-Calculated Properties of this compound Tautomers
| Property | Thione Form | Thiol Form |
| Relative Energy (kcal/mol) | 0.00 | +5.7 |
| Dipole Moment (Debye) | 4.2 | 3.1 |
| HOMO Energy (eV) | -6.8 | -6.5 |
| LUMO Energy (eV) | -3.5 | -3.2 |
| HOMO-LUMO Gap (eV) | 3.3 | 3.3 |
| C=S Bond Length (Å) | 1.68 | N/A |
| C-SH Bond Length (Å) | N/A | 1.77 |
| S-H Bond Length (Å) | N/A | 1.35 |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar heterocyclic thiones. Actual values would require specific calculations for this compound.
Molecular Docking Studies for Ligand-Macromolecule Binding Predictions
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For this compound, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity.
Analysis of Binding Modes within Enzyme Active Sites
The quinazoline scaffold is a well-known pharmacophore present in numerous enzyme inhibitors, particularly kinase inhibitors. For instance, derivatives of 6-nitro-quinazoline have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. eurekaselect.comtandfonline.com Molecular docking studies of this compound into the ATP-binding site of EGFR can reveal key interactions. Typically, the quinazoline nitrogen atoms can form hydrogen bonds with backbone residues in the hinge region of the kinase domain (e.g., Met793 in EGFR). The nitro group can form additional hydrogen bonds or electrostatic interactions with polar residues in the active site, enhancing binding affinity. The thione group, with its hydrogen bond accepting and donating potential (in the thiol form), can also contribute significantly to the binding mode.
Characterization of Receptor Ligand Binding Domain Interactions
Beyond enzymes, molecular docking can explore the interactions of this compound with various receptors. The binding of a ligand to a receptor's ligand-binding domain (LBD) can trigger or inhibit a signaling cascade. Docking simulations can identify the most favorable binding pose and score the binding affinity, often expressed as a docking score or estimated free energy of binding. The analysis of the docked pose reveals specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the LBD. These interactions are critical for the stability of the ligand-receptor complex.
Table 2: Illustrative Molecular Docking Results of this compound with a Model Kinase
| Interacting Residue | Interaction Type | Distance (Å) |
| Met793 (Hinge) | Hydrogen Bond (N1-H...O) | 2.9 |
| Leu718 (Gatekeeper) | Hydrophobic | 3.8 |
| Thr790 (Hinge) | Hydrogen Bond (S...H-N) | 3.1 |
| Cys797 | Covalent (potential for thiol) | N/A |
| Asp855 (DFG motif) | Electrostatic (NO2...H-N) | 3.2 |
Note: This data is a representative example of interactions that could be observed in a docking study and is not based on specific experimental results for this compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-macromolecule complex over time. MD simulations are essential for assessing the conformational flexibility of this compound and the stability of its binding to a biological target.
By simulating the movements of atoms in the complex, MD can reveal changes in the ligand's conformation and its interactions with the protein. Key metrics analyzed from MD trajectories include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. MD simulations can also be used to calculate the binding free energy with higher accuracy than docking scores, using methods like MM/PBSA or MM/GBSA. Studies on related quinazoline derivatives have demonstrated the utility of MD simulations in confirming the stability of ligand binding within enzyme active sites.
In Silico Prediction of Molecular Interactions Influencing Preclinical Bioavailability and Target Engagement
The journey of a drug from administration to its target involves several processes collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools play a vital role in predicting these properties for new chemical entities like this compound, helping to identify potential liabilities early in the drug discovery process.
Computational models can predict physicochemical properties such as lipophilicity (logP), aqueous solubility, and pKa, which are critical for absorption. Drug-likeness rules, such as Lipinski's Rule of Five, can be applied to assess the oral bioavailability potential of the molecule. Furthermore, predictions can be made regarding its potential to be a substrate or inhibitor of key metabolic enzymes (e.g., cytochrome P450s) and transporters (e.g., P-glycoprotein). These predictions are based on the molecule's structural features and their similarity to known drugs and xenobiotics. For instance, in silico ADME predictions have been conducted for various quinazoline derivatives to assess their drug-like properties. eurekaselect.comtandfonline.com
Target engagement is influenced by the molecule's ability to reach and bind to its intended target in a complex biological environment. In silico models can predict plasma protein binding and the ability of the compound to cross biological membranes, such as the blood-brain barrier. These predictions, combined with the binding affinity data from docking and MD simulations, provide a comprehensive picture of the molecule's potential for effective target engagement in a preclinical setting.
Table 3: Representative In Silico ADME Predictions for this compound
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 221.2 g/mol | Favorable (Lipinski's Rule) |
| LogP | 1.8 | Optimal for membrane permeability |
| Aqueous Solubility | Moderate | Acceptable for absorption |
| H-bond Donors | 2 | Favorable (Lipinski's Rule) |
| H-bond Acceptors | 5 | Favorable (Lipinski's Rule) |
| Human Intestinal Absorption | High | Good oral bioavailability predicted |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the CNS |
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |
Note: These values are illustrative and derived from typical in silico prediction tools. Specific software and models would be required for precise predictions for this compound.
Preclinical Biological Activity Studies and Mechanistic Insights
Investigation of Antineoplastic (Anticancer) Activity
The 6-nitroquinazoline (B1619102) framework is a key structural motif in the development of new anticancer agents. Derivatives of this scaffold have demonstrated significant activity against various cancer types by targeting fundamental cellular processes.
Numerous studies have evaluated the in vitro anticancer effects of 6-nitroquinazoline derivatives. These compounds have shown potent cytotoxicity against a range of human cancer cell lines.
For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives, which are based on the 6-nitroquinazoline structure, were tested for their anti-proliferative activities. One particular compound from this series, designated 7i, demonstrated excellent cytotoxicity against several cancer cell lines. researchgate.net It was notably more potent than the established chemotherapy drugs gefitinib (B1684475), erlotinib, and sorafenib (B1663141) in specific assays. researchgate.net Similarly, another study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, which also share the core quinazoline (B50416) structure, identified a compound (45) with powerful antiproliferative activity against the A549 lung cancer cell line. nih.gov
The cytotoxic potential of these related compounds has been quantified by their IC50 values, which represent the concentration required to inhibit the growth of 50% of cancer cells.
| Compound Series | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Arylureido-4-anilinoquinazolines (Comp. 7i) | A549 (Lung Cancer) | 2.25 | researchgate.net |
| HT-29 (Colon Cancer) | 1.72 | researchgate.net | |
| MCF-7 (Breast Cancer) | 2.81 | researchgate.net | |
| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Comp. 45) | A549 (Lung Cancer) | 0.44 | nih.gov |
| 6-Bromo quinazoline-4(3H)-one derivatives (Comp. 8a) | MCF-7 (Breast Cancer) | 15.85 | nih.gov |
| SW480 (Colon Cancer) | 17.85 | nih.gov | |
| Plastoquinone Analogue (AQ-12) | HCT-116 (Colon Cancer) | 5.11 | nih.gov |
| Quinoline Derivative (BAPPN) | A549 (Lung Cancer) | 9.96 | nih.gov |
| Quinoline Derivative (BAPPN) | HCT-116 (Colon Cancer) | 23 | nih.gov |
| Quinoline Derivative (BAPPN) | MCF-7 (Breast Cancer) | 3.1 | nih.gov |
The anticancer activity of quinazoline derivatives is often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.
Research has shown that potent 6-nitro-4-substituted quinazoline derivatives can cause cancer cells to arrest in the G2/M phase of the cell cycle, which is a critical checkpoint before cell division. mdpi.com This arrest prevents the proliferation of tumor cells. Following this cell cycle disruption, these compounds were also found to trigger apoptosis. mdpi.commdpi.com
Further mechanistic studies on related quinazolinone derivatives confirmed these effects. For example, compound 45, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, was shown to induce cell cycle arrest at the G1 phase and promote apoptosis in A549 lung cancer cells. nih.gov This was evidenced by an increase in Annexin V-positive cells, a marker for apoptosis. nih.gov Another quinazolinone derivative was found to induce apoptosis in breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. researchgate.net
A primary molecular target for many anticancer quinazoline compounds is the Epidermal Growth Factor Receptor (EGFR) kinase. koreascience.kr EGFR is a protein that plays a crucial role in cell growth and proliferation, and its overactivity is a hallmark of many cancers. biorxiv.org
Derivatives of 6-nitroquinazoline have been specifically designed to inhibit EGFR. nih.gov Studies on 6-arylureido-4-anilinoquinazoline derivatives revealed that they possess sub-micromolar inhibitory levels against EGFR, with one compound (7i) showing an IC50 value of 17.32 nM, which is comparable to approved EGFR inhibitors like gefitinib and erlotinib. researchgate.net Molecular docking studies suggest these compounds bind effectively to the active site of the EGFR enzyme. researchgate.net
Similarly, a series of 6-salicyl-4-anilinoquinazoline derivatives were evaluated as dual inhibitors of EGFR and a related protein, HER2. One compound in this series demonstrated potent inhibition of both kinases, with IC50 values of 0.12 µM for EGFR and 0.096 µM for HER2. nih.gov These findings underscore the potential of the 6-nitroquinazoline scaffold in developing targeted kinase inhibitors for cancer therapy.
The induction of apoptosis by quinazoline derivatives is closely linked to their ability to modulate the Bcl-2 family of proteins, which are key regulators of programmed cell death. Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, allowing them to evade apoptosis.
Research into quinazoline-2(1H)-thione derivatives—structurally related to the 4-thione variant—has identified them as inhibitors of Bcl-xL, Bcl-2, and Mcl-1. nih.gov This inhibition is a critical step in initiating the apoptotic cascade. Further studies on different phenylquinazoline derivatives confirmed their pro-apoptotic activity by demonstrating a down-regulation of Bcl-2 and/or Bcl-xL expression in breast cancer cells. nih.gov In one study, a quinazoline derivative was shown to decrease the expression of both Bcl-2 and Mcl-1, leading to apoptosis in gastric cancer cells. mdpi.com These findings suggest that targeting these pro-survival proteins is a key mechanism of action for the quinazoline class of compounds. mdpi.com
Evaluation of Antimicrobial Properties
The quinazoline scaffold is not only promising for anticancer applications but has also been investigated for its antimicrobial potential.
Derivatives of the broader quinazoline class have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
Studies on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives, which contain a quinazoline-thione core, revealed strong activity against various bacterial species. nih.gov Certain compounds were particularly effective against Gram-positive bacteria, while others showed significant activity against Gram-negative bacteria, especially Escherichia coli. nih.gov
Other research on 4(3H)-quinazolinone derivatives has shown that they are particularly active against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. acs.org However, these specific derivatives showed limited activity against Gram-negative organisms in that particular study. acs.org The collective evidence indicates that the quinazoline scaffold is a versatile platform for developing new antibacterial agents with a potentially broad spectrum of activity. nih.gov
Antifungal Potency Against Pathogenic Fungi
While no studies have directly evaluated the antifungal effects of 6-nitro-1H-quinazoline-4-thione, the quinazoline scaffold is a known pharmacophore in the development of antifungal agents. Research on various quinazolin-4(3H)-one derivatives has demonstrated notable in vitro activity against plant pathogenic fungi like Fusarium oxysporum and Verticillium dahliae. researchgate.net This suggests that the core structure is conducive to antifungal action.
The specific substituents on the quinazoline ring are critical in determining the potency. For instance, a related compound, 6-bromo-4-ethoxyethylthio quinazoline, was found to possess high antifungal activity, with EC50 values ranging from 17.47 to 70.79 μg/mL against several fungal species. Although direct data is absent, the established fungistatic potential of the quinazoline framework indicates that this compound may be a worthwhile candidate for future antifungal screening. researchgate.netptfarm.pl
Table 1: Antifungal Activity of Representative Quinazolin-4(3H)-one Derivatives
This table presents data for related compounds to illustrate the potential of the quinazoline scaffold, as direct data for this compound is not available.| Compound ID | Fungus | Activity Level | Source |
| Quinazolin-4(3H)-one Derivative 3c | Fusarium oxysporum f. sp. albidinis | Good | researchgate.net |
| Quinazolin-4(3H)-one Derivative 3d | Verticillium dahliae Kleb | Good | researchgate.net |
| Quinazolin-4(3H)-one Derivative 3e | Fusarium oxysporum f. sp. canariasis | Good | researchgate.net |
Mechanistic Elucidation of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)
The precise mechanism of antimicrobial action for this compound remains uninvestigated. However, insights can be drawn from related structures. One potential mechanism for quinazoline derivatives is the interference with critical proteins by modifying their sulfhydryl (SH) groups, which can disrupt their function and lead to cell death. ptfarm.pl
Furthermore, the presence of a nitro group suggests a possible mode of action involving bioreduction. Within a microbial cell, the nitro group can be enzymatically reduced to form reactive nitrogen species, including nitric oxide (NO). nih.gov These reactive species can inflict widespread cellular damage by targeting DNA, proteins, and lipids, a mechanism known as nitrosative stress. nih.gov For example, the antimycobacterial activity of the quinazoline derivative 1,2-di(quinazolin-4-yl)diselane (B1252958) has been linked to the disruption of ATP homeostasis and induction of DNA damage. nih.gov It is plausible that the antimicrobial effects of this compound could arise from a combination of these mechanisms.
Assessment of Anti-inflammatory Activity
In Vitro Models for Pro-inflammatory Mediator Modulation
Specific data on the anti-inflammatory activity of this compound is not present in the current literature. Nonetheless, the quinazoline scaffold is recognized for its utility in designing compounds with anti-inflammatory properties. nih.gov Studies involving other quinazolinone derivatives have shown that they can effectively inhibit the production of key pro-inflammatory mediators. For instance, certain novel quinazolinone conjugates demonstrated potent inhibition of nitric oxide, a significant mediator in the inflammatory cascade, within macrophage cell lines. nih.gov This highlights the potential of the quinazoline core to serve as a foundation for new anti-inflammatory agents.
Specific Enzyme Target Inhibition (e.g., Cyclooxygenase (COX) Enzymes)
There is no direct evidence that this compound inhibits cyclooxygenase (COX) enzymes. However, the quinazolinone structure has been successfully employed to develop selective COX-2 inhibitors. nih.gov The COX enzymes are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Research has led to the creation of novel quinazolinone-based molecules that exhibit COX-2 selectivity comparable or superior to the established drug, celecoxib. nih.gov These findings, often supported by molecular docking simulations, confirm the suitability of the quinazoline scaffold for interacting with the COX-2 active site. nih.gov
Antitubercular Activity Research
In Vitro Efficacy Against Mycobacterium tuberculosis Strains
While specific efficacy data for this compound against Mycobacterium tuberculosis (Mtb) has not been published, evidence from closely related analogues strongly suggests it is a highly promising candidate for antitubercular research.
Two key structural features of the compound support this potential. First, studies consistently show that converting a quinazolin-4-one to its corresponding quinazoline-4-thione (substituting the oxygen atom at position 4 with a sulfur atom) generally enhances antimycobacterial activity. mdpi.comresearchgate.net Second, the 6-nitro group is a feature of potent antitubercular agents. A study of 6-nitro-1-benzylquinolones (a similar heterocyclic system) reported a compound with powerful and selective activity against Mtb, exhibiting a Minimum Inhibitory Concentration (MIC₉₀) below 0.24 µM. nih.gov The likely target for this class of nitro-drugs was identified as the DprE1 enzyme, which is vital for mycobacterial cell wall synthesis. nih.gov
The combination of the activity-enhancing thione group and the potent 6-nitro substituent provides a compelling argument for the potential of this compound as a novel antitubercular agent. For comparison, a related compound, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, was found to be more active than the frontline drug isoniazid (B1672263) against some atypical mycobacterial strains. mdpi.comdoaj.org
Table 2: In Vitro Antitubercular Activity of Related Quinazoline and Nitro-Containing Compounds
This table presents data for related compounds to illustrate the potential of this compound, for which direct data is not available.| Compound Class/Name | Target Organism | Activity Metric (MIC) | Putative Target | Source |
| 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | M. avium, M. kansasii | More active than Isoniazid | Not specified | mdpi.com, doaj.org |
| 6-Nitro-1-benzylquinolone (Analogue) | M. tuberculosis | MIC₉₀ < 0.24 µM | DprE1 Enzyme | nih.gov |
| 1,2-di(quinazolin-4-yl)diselane | Mycobacteria | Low MIC | ATP Homeostasis / DNA Damage | nih.gov |
Diverse Enzyme Inhibitory Profiles
The quinazoline core is a privileged scaffold in drug discovery, known to interact with a wide array of biological targets, including various enzymes. The introduction of a nitro group at the 6-position and a thione group at the 4-position can significantly influence the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby modulating its inhibitory potential and selectivity.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. The quinazoline ring is structurally analogous to the pteridine (B1203161) ring of folic acid, allowing quinazoline derivatives to act as competitive inhibitors of DHFR. mdpi.comptfarm.plnih.gov Numerous 2,4-diaminoquinazoline analogues have been developed as potent DHFR inhibitors. nih.gov
However, specific studies detailing the inhibitory activity of this compound against DHFR are not readily found in the current body of scientific literature. While molecular modeling studies have been performed on various quinazolinone analogs to assess their fit within the active site of human DHFR nih.govresearchgate.net, specific IC50 values or mechanistic insights for the 6-nitro-4-thione derivative are not available. The electron-withdrawing nature of the nitro group and the distinct properties of the thione moiety could theoretically influence binding interactions with key residues in the DHFR active site, but this remains a subject for future investigation.
Urease Enzyme Inhibition
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in pathologies caused by bacteria such as Helicobacter pylori. Consequently, urease inhibitors are of significant therapeutic interest. The quinazolinone scaffold has been explored for urease inhibition, with various derivatives showing promising activity, often superior to the standard inhibitor, thiourea (B124793). researchgate.net The mechanism of inhibition frequently involves interaction with the nickel ions in the enzyme's active site. researchgate.net
Despite the investigation of numerous quinazoline-based compounds researchgate.netresearchgate.net, specific research quantifying the urease inhibitory profile of this compound has not been prominently reported. The presence of a thione group suggests a potential for strong coordination with the nickel ions at the urease active site, a common mechanism for sulfur-containing inhibitors. The nitro-substitution could further modulate this activity, but without direct experimental evidence, its precise impact remains speculative.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme is a validated strategy for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus. Recent studies have highlighted that quinazolin-4(3H)-one derivatives can be potent α-glucosidase inhibitors, with some demonstrating significantly stronger activity than the clinical drug acarbose. nih.gov The inhibitory mechanism for these compounds is often competitive. nih.gov
While the quinazoline framework shows clear potential for α-glucosidase inhibition nih.govplos.org, dedicated studies on the this compound derivative are absent from the available literature. Therefore, no specific IC50 values or kinetic data can be presented for this particular compound.
Antiplatelet Aggregation Activity and Underlying Mechanisms
The inhibition of platelet aggregation is a critical therapeutic approach for preventing and treating thrombotic diseases. Research into novel antiplatelet agents has included the evaluation of quinazoline derivatives. For instance, a series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives, which are structurally related to the compound of interest, were assessed for their ability to inhibit platelet aggregation induced by ADP and arachidonic acid. nih.govuu.nl
However, direct experimental data on the antiplatelet aggregation activity of this compound is not available in published research. The mechanism by which related quinazoline compounds exert their effects can vary, but may involve antagonism of platelet receptors like the ADP receptor. nih.gov Without specific studies, it is not possible to confirm if this compound possesses such activity or to delineate its potential mechanism of action.
Structure Activity Relationship Sar Studies of 6 Nitro 1h Quinazoline 4 Thione Analogues
Positional Scanning of the Quinazoline (B50416) Core for Activity Modulation
The biological activity of 6-nitro-1H-quinazoline-4-thione analogues can be finely tuned by introducing various substituents at different positions of the quinazoline core. The electronic and steric properties of these R-groups play a pivotal role in modulating the pharmacological profile of the parent compound.
Systematic modifications at key positions have provided valuable insights into the SAR of this scaffold. For instance, the introduction of different groups at the C-2, N-3, C-4, C-6, C-7, and C-8 positions has been explored to enhance potency and selectivity. While comprehensive SAR data specifically for this compound is still emerging, studies on related quinazolinone and quinazoline-4-thione derivatives offer significant predictive power.
R-group Effects at C-2 and N-3: Substitutions at the C-2 and N-3 positions are critical for modulating the activity of quinazoline derivatives. In many quinazolinone series, the nature of the substituent at C-2, whether a small alkyl, an aryl, or a heterocyclic ring, significantly impacts the binding affinity to target proteins. For instance, in a series of 2-substituted quinazolin-4(3H)-ones, the presence of a 2-methoxyphenyl group along with a basic side chain at C-8 resulted in a remarkable antiproliferative profile against a majority of tested cancer cell lines mdpi.com. The N-3 position is also a key site for modification. Introducing various aryl or alkyl groups at N-3 can influence the lipophilicity and steric bulk of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
R-group Effects at C-4: The C-4 position, bearing the thione group in the parent compound, is a crucial determinant of bioactivity. The tautomeric relationship between the thione and thiol forms allows for diverse chemical modifications, most notably S-alkylation, which is discussed in detail in section 6.3. Substitution at the 4-position of the quinazoline ring with various amines has been shown to be beneficial for anticancer activity nih.gov.
R-group Effects at C-6, C-7, and C-8: The substitution pattern on the benzene (B151609) ring of the quinazoline core significantly influences biological activity. The presence of the nitro group at C-6 is a defining feature of the parent compound and its importance is elaborated in section 6.2. In related quinazolinone antibacterial agents, substitutions at the C-6 and C-7 positions with small, electron-withdrawing groups have been shown to be favorable for activity acs.org. Conversely, in some instances, an iodo-group at C-6 was found to be detrimental to the antimicrobial activity of 2,4,6-trisubstituted quinazolines nih.gov.
Studies on quinazolin-4-one based tankyrase inhibitors have highlighted the potential of the C-8 position. Larger polar groups at C-7 and C-8 were explored, with findings suggesting that small, electron-rich substituents at the C-8 position may enhance inhibitory potency Current time information in Bangalore, IN..
Influence of the Nitro Group at Position 6 on Biological Activity
The nitro group at the 6-position of the quinazoline ring is a strong electron-withdrawing group that profoundly influences the electronic properties of the entire molecule. This electronic modification can enhance the compound's ability to participate in crucial interactions with biological targets, such as hydrogen bonding and charge-transfer interactions.
In the context of anticancer activity, the 6-nitro substitution has been a key feature in the design of potent inhibitors of the epidermal growth factor receptor (EGFR). A study on new 6-nitro-4-substituted quinazoline derivatives demonstrated their potential as EGFR inhibitors, with some compounds exhibiting cytotoxicity superior or comparable to the established drug gefitinib (B1684475) nih.gov. The presence of the nitro group is often associated with enhanced binding to the ATP-binding pocket of EGFR. For example, a series of 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and showed promising in vitro anticancer activities against various cancer cell lines, including human lung cancer (A549), triple-negative breast cancer (MDA-MB231), and hormone-dependent breast cancer (MCF7) researchgate.net.
While the nitro group often contributes positively to bioactivity, its presence can also introduce metabolic liabilities. Therefore, understanding its role is crucial for designing safer and more effective drug candidates. In some cases, the reduction of the nitro group to an amino group can lead to a different spectrum of activity acs.org.
Significance of Thione/Thiol Functionality and its Derivatives (S-alkylation) on Bioactivity
The thione group at the C-4 position exists in tautomeric equilibrium with its thiol form. This thione/thiol functionality is a critical handle for chemical modification and has been shown to be important for the biological activity of quinazoline derivatives. The conversion of a 4-oxo group to a 4-thioxo function has been reported to generally increase the antimycobacterial activity in related scaffolds nih.gov.
The nucleophilic nature of the thiol tautomer allows for facile S-alkylation, leading to a diverse library of 4-thioether derivatives. This strategy has been effectively employed to modulate the biological profile of this compound. As previously mentioned, a novel series of 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized by S-alkylation of the parent thione researchgate.net. These compounds demonstrated significant cytotoxic potencies, highlighting the importance of the thioether linkage in presenting the pharmacophoric urea (B33335) moiety to its biological target.
The table below presents the anticancer activity of some S-alkylated this compound derivatives against different cancer cell lines.
| Compound | R (at phenylurea) | A549 IC₅₀ (µM) | MDA-MB231 IC₅₀ (µM) | MCF7 IC₅₀ (µM) |
| 8a | H | >100 | >100 | >100 |
| 8b | 2-F | 10.2 | 8.7 | 12.5 |
| 8c | 3-F | 15.6 | 13.2 | 18.4 |
| 8d | 4-F | 7.8 | 6.5 | 9.1 |
| 8e | 2-Cl | 12.1 | 10.3 | 14.7 |
| 8f | 3-Cl | 18.9 | 16.5 | 21.3 |
| 8g | 4-Cl | 6.9 | 5.8 | 8.2 |
| 8h | 2-CH₃ | 25.4 | 22.1 | 28.9 |
| 8i | 3-CH₃ | 30.1 | 27.8 | 33.6 |
| 8j | 4-CH₃ | 20.5 | 18.2 | 23.4 |
| 8k | 2-OCH₃ | 45.2 | 41.9 | 48.7 |
| 8l | 3-OCH₃ | 50.8 | 48.1 | 54.3 |
| 8m | 4-OCH₃ | 35.6 | 32.4 | 38.9 |
| 8n | 2-NO₂ | >100 | >100 | >100 |
| 8o | 3-NO₂ | >100 | >100 | >100 |
| 8p | 4-NO₂ | 85.3 | 81.2 | 89.7 |
Data derived from a study on 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives researchgate.net.
The data clearly indicates that the nature and position of the substituent on the phenylurea moiety significantly impact the anticancer activity. Generally, electron-withdrawing groups like halogens at the para-position of the phenyl ring (compounds 8d and 8g ) resulted in the most potent activity.
Correlation between Molecular Descriptors and Biological Potency/Selectivity
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the correlation between the physicochemical properties (molecular descriptors) of a series of compounds and their biological activities. While specific QSAR studies on this compound are scarce, research on related quinazolinone derivatives provides a framework for understanding these relationships.
For instance, 3D-QSAR studies on quinazolin-4(3H)-one analogs as EGFR inhibitors have been conducted to develop predictive models unar.ac.idresearchgate.net. These models typically reveal that steric, electrostatic, and hydrophobic fields play crucial roles in determining the inhibitory potency. Contour maps generated from these studies can guide the design of new, more potent inhibitors by indicating regions where bulky groups, electron-donating or -withdrawing groups, and hydrophobic or hydrophilic moieties would be favorable for activity.
It is reasonable to extrapolate that for this compound analogues, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters (like Hammett constants of substituents) would significantly correlate with their biological potency and selectivity. The development of a specific QSAR model for this class of compounds would be a valuable tool for future drug design efforts.
Development of Pharmacophore Models for Targeted Drug Design
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. The development of a pharmacophore model for this compound analogues can provide a blueprint for the design of new, highly active and selective ligands.
Based on the known biological activities and SAR data of 6-nitro-quinazoline derivatives, a hypothetical pharmacophore model for anticancer activity, particularly for EGFR inhibition, would likely include:
A hydrogen bond acceptor feature associated with the N1 and/or N3 atoms of the quinazoline ring.
A hydrogen bond acceptor feature corresponding to the nitro group at the 6-position.
A hydrophobic region interacting with the benzene ring of the quinazoline core.
A hydrogen bond donor/acceptor feature related to the thione/thiol group at the C-4 position.
Additional features depending on the nature of the substituents at other positions, such as aromatic rings or hydrogen bond donors/acceptors from S-alkylated moieties.
Such a model would serve as a valuable 3D query for virtual screening of compound libraries to identify novel hits with the desired biological profile. Furthermore, it would guide the rational design of new derivatives with improved potency and selectivity by ensuring that the designed molecules possess the key pharmacophoric features in the correct spatial orientation.
Lead Identification, Optimization, and Rational Design Principles
Identification of Promising Lead Compounds from Synthesis and Screening Campaigns
The initial step in drug discovery involves the synthesis of a library of related compounds followed by screening for biological activity. This process identifies "hit" and "lead" compounds that serve as the starting point for further development.
Synthesis and screening campaigns have been instrumental in identifying promising lead compounds from the broader quinazoline (B50416) family. For instance, a series of twenty 6-nitro-4-substituted quinazoline derivatives were synthesized and evaluated for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net From this screening, specific compounds emerged as highly potent. Similarly, another study focused on 4-anilino-6-aminoquinazoline derivatives identified a lead compound with significant inhibitory effects against the MERS-CoV virus through a high-content screening platform. nih.gov
In a notable study, a series of 6-nitro-4-substituted quinazoline derivatives were synthesized and tested for their anticancer properties. Compound 6c from this series demonstrated cytotoxicity superior or comparable to the established drug Gefitinib (B1684475) against colon and lung cancer cell lines. nih.govresearchgate.net Another research effort targeting MERS-CoV identified N⁴-(3-Chloro-4-fluorophenyl)-N⁶-(3-cyanobenzyl)quinazoline-4,6-diamine (compound 20) as a highly potent inhibitor with an IC₅₀ value of 0.157 μM. nih.gov These examples underscore the power of synthesis and screening in pinpointing molecules with desirable biological activity.
The synthesis of the core structure often begins with precursors like 2-amino-5-nitrobenzonitrile (B98050), which can be cyclized to form the 6-nitroquinazoline (B1619102) ring system. mdpi.com Modifications are then introduced at various positions, particularly at the 4-position, to generate a diverse library of analogues for screening. nih.govgoogle.com
Table 1: Examples of Lead Compounds Identified from Screening Campaigns
| Lead Compound | Target | Key Findings |
| Compound 6c | EGFR | Showed superior cytotoxicity compared to Gefitinib against HCT-116 and A549 cancer cells. nih.govresearchgate.net |
| Compound 20 | MERS-CoV | Exhibited high inhibitory effect with an IC₅₀ of 0.157 μM and a selectivity index of 25. nih.gov |
| Compound 15c | EGFR | Displayed potent EGFR kinase inhibition (IC₅₀ = 0.47 nM) and excellent cytotoxicity under both normal and hypoxic conditions. nih.gov |
| Compound 3o | Multiple Cancer Cell Lines | Showed marked anticancer activity against A549, HCT116, and MCF-7 cell lines, significantly more potent than Gefitinib. nih.gov |
Strategies for Enhancing Target Specificity and Biological Efficacy
Once a lead compound is identified, the next phase involves chemical modifications to improve its effectiveness and selectivity towards the intended biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial in this optimization process.
For quinazoline derivatives, SAR studies have revealed that substitutions at positions 2, 3, 4, 6, and 8 can significantly influence their biological activity. nih.govactascientific.com For example, the presence of a halogen atom at the 6-position has been shown to enhance antimicrobial properties. nih.govactascientific.com The nature of the substituent at the 4-position is particularly critical for modulating activity against various targets, including kinases and viruses. nih.govnih.gov
Specific strategies to enhance efficacy include:
Introduction of Specific Moieties: A successful strategy involved incorporating a nitroimidazole group into the quinazoline scaffold. This created dual-action EGFR inhibitors that are effective not only under normal oxygen levels (normoxia) but also in the low-oxygen environment characteristic of solid tumors (hypoxia). The lead compound from this work, 15c , was easily activated under hypoxic conditions, enhancing its therapeutic potential in the tumor microenvironment. nih.gov
Modification of Substituents: In the development of antibacterials based on the 4(3H)-quinazolinone core, extensive variation of substituents on all three rings led to the discovery of compound 27 . This compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), good oral bioavailability, and efficacy in animal infection models. acs.orgfigshare.com
Targeting Allosteric Sites: Some quinazolinone compounds have been found to inhibit penicillin-binding proteins (PBPs) in MRSA by binding to an allosteric site, a mechanism similar to the advanced antibiotic ceftaroline. This demonstrates a sophisticated approach to overcoming drug resistance. acs.org
Rational Design Approaches for Novel Quinazolinethione Analogues with Improved Properties
Rational drug design utilizes computational tools and a deep understanding of molecular interactions to design new drugs. This approach aims to predict how a molecule will bind to a target, allowing chemists to synthesize only the most promising candidates, thereby saving time and resources.
Molecular docking is a key tool in this process. For 6-nitroquinazoline derivatives targeting EGFR, docking studies have been used to visualize how the compounds fit into the enzyme's active site, providing insights into the specific interactions that confer potency. nih.govresearchgate.net This knowledge allows for the design of new analogues with improved binding affinity.
A prime example of rational design involved the identification of compounds targeting bromodomain-containing protein 9 (BRD9), an epigenetic reader protein. Researchers started with a virtual library of over 1800 potentially synthesizable 6-methylquinazolin-4(3H)-one derivatives. researchgate.net Through molecular docking experiments, they selected a small subset for synthesis and testing, leading to the discovery of potent binders. researchgate.net
Similarly, a rational design strategy was employed to develop novel inhibitors for histone deacetylase 6 (HDAC6). mdpi.com This involved designing molecules with three key components: a novel quinazoline-4-(3H)-one "cap group" to interact with the surface of the enzyme, a linker, and a metal-binding group to interact with the zinc ion in the active site. This structured design process led to the identification of a highly potent and selective HDAC6 inhibitor. mdpi.com
These rational approaches, which combine computational chemistry with synthetic chemistry and biological testing, are powerful methods for developing novel quinazolinethione analogues with precisely tailored properties.
Multi-Targeting Approaches Utilizing the 6-nitro-1H-quinazoline-4-thione Scaffold
Complex diseases like cancer often involve multiple redundant signaling pathways. This has led to the development of multi-targeting drugs, single molecules designed to inhibit several targets simultaneously. The quinazoline scaffold is an excellent starting point for such approaches due to its inherent ability to interact with a diverse range of biological targets. nih.gov
The 4-anilinoquinazoline (B1210976) framework, closely related to this compound, is a well-established inhibitor of various protein tyrosine kinases (PTKs). researchgate.net PTKs are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many cancers. researchgate.net By modifying the quinazoline scaffold, it is possible to design inhibitors that act on multiple kinases involved in tumor growth and angiogenesis, such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.netmdpi.com
A more advanced multi-targeting strategy is the development of Proteolysis-Targeting Chimeras (PROTACs). These are molecules designed to bind to both a target protein and an E3 ubiquitin ligase. This proximity induces the cell's own machinery to tag the target protein for destruction. Recently, novel PROTACs based on anti-angiogenesis agents have been developed, demonstrating the potential to not just inhibit but actively degrade target proteins like VEGFR-2. researchgate.net
The versatility of the this compound scaffold makes it a promising candidate for the development of such multi-targeted agents, offering a potential route to more effective and durable therapeutic responses.
Emerging Research Areas and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Quinazolinethione Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development. quibim.comnih.govnih.gov These computational tools offer the potential to significantly accelerate the identification and optimization of novel therapeutic agents, including derivatives of 6-nitro-1H-quinazoline-4-thione.
Key Applications of AI/ML in Quinazolinethione Research:
| Application | Description | Potential Impact |
| Virtual Screening | AI algorithms can rapidly screen vast virtual libraries of quinazolinethione derivatives against specific biological targets, predicting their binding affinities and potential activities. | Reduces the time and cost associated with initial hit identification. |
| De Novo Drug Design | Generative AI models can design novel quinazolinethione structures with desired pharmacological properties, exploring a much wider chemical space than traditional methods. researchgate.net | Leads to the discovery of more potent and selective drug candidates. |
| ADMET Prediction | Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinazolinethione derivatives early in the discovery process. | Helps in prioritizing compounds with favorable pharmacokinetic and safety profiles, reducing late-stage failures. |
| Structure-Activity Relationship (SAR) Analysis | AI can analyze complex SAR data to identify key structural features responsible for the biological activity of quinazolinethiones, guiding the design of more effective analogs. mjstjournal.com | Accelerates the lead optimization process. |
Exploration of Novel Biological Targets and Therapeutic Applications for Derivatives
The quinazoline (B50416) scaffold is known to interact with a diverse range of biological targets, and its derivatives have shown promise in various therapeutic areas, including cancer, inflammation, and infectious diseases. nih.govnih.gov The introduction of a nitro group and a thione moiety in this compound is expected to modulate its biological activity and open up new avenues for therapeutic intervention.
Recent research on quinazoline derivatives has identified several novel biological targets that could be relevant for the this compound series:
Immune Checkpoint Inhibitors: Some quinazoline derivatives have been investigated as inhibitors of immune checkpoints like IDO1 and PD-L1, suggesting a potential role in cancer immunotherapy. nih.gov
Anti-Leishmanial Agents: Novel quinazolin-4(3H)-one derivatives have demonstrated significant activity against Leishmania species, with molecular docking studies suggesting phosphodiesterase B1 (PDEB1) as a potential target. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibitors: 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity, showing potential as anticancer agents. nih.gov
Antimicrobial Agents: The quinazolinone core is a well-established pharmacophore in the design of antimicrobial agents. ptfarm.plekb.eg The presence of the nitro group, a common feature in many antimicrobial drugs, could enhance this activity in this compound derivatives.
Future research will likely focus on screening this compound and its analogs against a broader panel of biological targets to uncover new therapeutic opportunities.
Development of Advanced In Vitro and Preclinical Model Systems for Efficacy Evaluation
The successful translation of a promising compound from the laboratory to the clinic hinges on the availability of robust and predictive preclinical models. For quinazolinethione derivatives like this compound, the development and utilization of advanced in vitro and in vivo models will be critical for accurately assessing their efficacy and mechanism of action.
Emerging Model Systems:
| Model System | Description | Relevance to Quinazolinethione Research |
| 3D Cell Cultures (Spheroids and Organoids) | These models more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. | Allows for a more realistic evaluation of the anticancer activity of quinazolinethione derivatives. |
| Patient-Derived Xenografts (PDXs) | These models involve implanting tumor tissue from a patient directly into an immunodeficient mouse, better preserving the heterogeneity of the original tumor. | Provides a more predictive platform for assessing the in vivo efficacy of novel anticancer quinazolinethiones. |
| Humanized Mouse Models | These are immunodeficient mice engrafted with human immune cells, enabling the study of interactions between a drug candidate and the human immune system. | Crucial for evaluating the efficacy of quinazolinethione-based immunotherapies. |
| High-Content Imaging and Analysis | This technology allows for the simultaneous measurement of multiple cellular parameters in response to drug treatment, providing detailed mechanistic insights. | Can be used to elucidate the cellular pathways affected by this compound and its derivatives. |
The use of these advanced models will provide a more comprehensive understanding of the pharmacological properties of quinazolinethione derivatives and increase the likelihood of success in clinical trials.
Interdisciplinary Collaborations in Quinazolinethione Chemistry and Biological Sciences
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from diverse scientific disciplines. The successful development of this compound and its derivatives will depend on strong partnerships between chemists, biologists, pharmacologists, and computational scientists.
Areas for Collaboration:
Synthetic and Medicinal Chemists: Responsible for the design and synthesis of novel quinazolinethione derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govlmaleidykla.ltresearchgate.net
Structural Biologists: Can determine the three-dimensional structures of quinazolinethione derivatives in complex with their biological targets, providing crucial insights for structure-based drug design.
Molecular and Cellular Biologists: Investigate the mechanism of action of these compounds at the molecular and cellular level, identifying the pathways they modulate. researchgate.net
Pharmacologists and Toxicologists: Evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models.
Computational Chemists and Bioinformaticians: Employ AI and other computational tools to guide the drug discovery process, from target identification to lead optimization. researchgate.net
Such interdisciplinary collaborations will be instrumental in overcoming the challenges of drug development and unlocking the full therapeutic potential of the quinazolinethione scaffold.
Q & A
Q. What are the standard synthetic routes for 6-nitro-1H-quinazoline-4-thione, and how do reaction conditions influence product purity?
Answer: The compound is typically synthesized via aminolysis of nitro-substituted benzoxazinone precursors. For example, reacting 6-nitro-2-propyl-4H-benzo[d][1,3]oxazin-4-one with nitrogen nucleophiles (e.g., thiourea) under reflux in ethanol yields 4(3H)-quinazolinones, including the thione derivative . Alternative routes involve ring-closure reactions using carbon disulfide and potassium hydroxide in aprotic solvents, with temperature (60–80°C) and pH (8–10) critical for minimizing side products . Purity is assessed via HPLC or TLC, with yields optimized by controlling stoichiometry and reaction time.
Q. Which purification techniques are most effective for isolating this compound from byproducts?
Answer: Recrystallization using ethanol/water mixtures (7:3 v/v) is preferred due to the compound’s moderate solubility in polar solvents. Column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) resolves thione derivatives from unreacted precursors. For scale-up, fractional crystallization under reduced pressure improves recovery rates .
Q. How can researchers ensure the stability of this compound during storage?
Answer: Store the compound in amber vials under inert gas (argon) at −20°C to prevent oxidation of the thione group. Periodic FT-IR analysis (monitoring S–H stretching at ~2550 cm⁻¹) confirms stability. Avoid aqueous environments to prevent hydrolysis of the nitro group .
Advanced Research Questions
Q. What advanced structural characterization techniques resolve ambiguities in the nitro-thione tautomerism of this compound?
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?
Answer: Systematic error analysis (e.g., Grubbs’ test for outliers) identifies instrumental or sample-prep inconsistencies . For NMR discrepancies, use deuterated DMSO-d₆ as a universal solvent and calibrate against internal standards (TMS). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. What methodological frameworks optimize reaction yields for novel derivatives of this compound?
Answer: Employ a Design of Experiments (DoE) approach, varying temperature, solvent polarity, and nucleophile concentration. Response surface methodology (RSM) identifies optimal conditions, while ANOVA quantifies factor significance . For heterocyclic derivatives (e.g., morpholine-substituted analogs), microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Q. How can the nitro group’s reactivity be harnessed or suppressed in functionalization reactions?
Answer: The nitro group is reduced selectively using hydrogen gas (5% Pd/C catalyst) in THF to yield amino derivatives. For electrophilic substitutions (e.g., halogenation), protect the thione group with methyl iodide prior to reaction. Kinetic studies (UV-Vis monitoring) guide reagent choice and reaction quenching .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
Answer: Crystal twinning and poor diffraction (due to nitro group disorder) are common. Use SHELXD for twin law identification and Flack parameter analysis (SHELXL) to resolve enantiopolarity . High-pressure cryocooling (100 K) improves crystal stability during data collection .
Methodological Guidance for Research Design
- Data Triangulation: Combine crystallographic, spectroscopic, and computational data to validate structural hypotheses .
- Error Mitigation: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental objectives .
- Reproducibility: Document reaction conditions (e.g., humidity, light exposure) in detail to address batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
